molecular formula C7H14N2 B3168921 Octahydro-1h-pyrrolo[3,4-c]pyridine CAS No. 933704-84-8

Octahydro-1h-pyrrolo[3,4-c]pyridine

Cat. No.: B3168921
CAS No.: 933704-84-8
M. Wt: 126.2 g/mol
InChI Key: JMWPSCUIQIMVQH-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-c]pyridine is a nitrogen-containing heterocyclic compound It is a bicyclic structure that consists of a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of dipicolinic acid as a starting material, which undergoes a series of reactions such as dehydration, ammonolysis, cyclization, pyridine ring hydrogenation, imide reduction, chiral separation, amino amidation, deamination, hydrogenation debenzylation, and deamidation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of efficient catalysts and controlled reaction conditions is crucial to achieve the desired product with high optical purity .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under hydrogenation conditions.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in fully saturated derivatives .

Scientific Research Applications

Octahydro-1H-pyrrolo[3,4-c]pyridine has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

Octahydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPSCUIQIMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294489
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933704-84-8
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933704-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-pyrrolo[3,4-c]pyridine
Reactant of Route 2
Octahydro-1h-pyrrolo[3,4-c]pyridine
Reactant of Route 3
Octahydro-1h-pyrrolo[3,4-c]pyridine
Reactant of Route 4
Octahydro-1h-pyrrolo[3,4-c]pyridine
Reactant of Route 5
Octahydro-1h-pyrrolo[3,4-c]pyridine
Reactant of Route 6
Octahydro-1h-pyrrolo[3,4-c]pyridine

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